2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Overview
Description
2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . The cyclopropylmethyl group is then introduced through alkylation reactions, and the ethan-1-amine moiety is added via reductive amination . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . For example, it may inhibit cyclooxygenase-2 (COX-2) to reduce inflammation or target specific cancer cell pathways to induce apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine include other indazole derivatives such as:
1-(2-aminopropyl)-1H-indazole: Known for its activity as a 5-HT2 receptor agonist.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indazole-3-carboxylic acid: Studied for its anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications .
Properties
IUPAC Name |
2-[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c14-8-7-13-11-3-1-2-4-12(11)15-16(13)9-10-5-6-10/h10H,1-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZATVNKQZAIKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)CCN)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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